2,4-Dichloro-5-isopropylpyrimidine
Overview
Description
2,4-Dichloro-5-isopropylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 g/mol It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
2,4-Dichloro-5-isopropylpyrimidine is a type of pyrimidine derivative . Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, the primary targets of this compound could be these inflammatory mediators.
Mode of Action
It is known that pyrimidine derivatives can inhibit immune-activated nitric oxide production . This suggests that this compound might interact with its targets by suppressing their activities, thereby reducing inflammation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to inflammation. The compound may affect the pathways involving the inflammatory mediators mentioned above . By inhibiting these mediators, this compound could potentially disrupt the inflammatory response, leading to downstream effects such as reduced inflammation.
Pharmacokinetics
One source suggests that similar compounds have high gastrointestinal absorption and are able to permeate the blood-brain barrier . These properties could impact the bioavailability of this compound, but more research is needed to confirm this.
Result of Action
The result of this compound’s action is likely a reduction in inflammation, given its potential anti-inflammatory effects . By inhibiting key inflammatory mediators, the compound could potentially reduce inflammation at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-isopropylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes substitution reactions to introduce the isopropyl group at the 5-position. The reaction conditions often involve the use of chlorinating agents and acid-binding agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the starting materials are reacted in the presence of catalysts to achieve high yields. The process is optimized for cost-effectiveness and efficiency, ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form diarylated pyrimidines
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce diarylated pyrimidines .
Scientific Research Applications
2,4-Dichloro-5-isopropylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dichloro-5-isopropylpyrimidine include:
2,4-Dichloropyrimidine: A precursor in the synthesis of this compound.
2,4-Diamino-6-chloropyrimidine: Known for its biological activity and used in medicinal chemistry.
2,4-Diamino-6-(2-hydroxyethoxy)pyrimidine: Another derivative with significant biological applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 5-position differentiates it from other pyrimidine derivatives, making it valuable for specific applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
2,4-dichloro-5-propan-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYQYUSMHGHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514843-12-0 | |
Record name | 2,4-dichloro-5-(propan-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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